molecular formula C11H12O3 B2454974 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran CAS No. 1935179-14-8

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Cat. No.: B2454974
CAS No.: 1935179-14-8
M. Wt: 192.214
InChI Key: RFLDIRUTBNCJSY-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that features a fused ring system consisting of a benzofuran moiety and a dioxolane ring

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and benzofuran derivatives, such as:

Uniqueness

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLDIRUTBNCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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